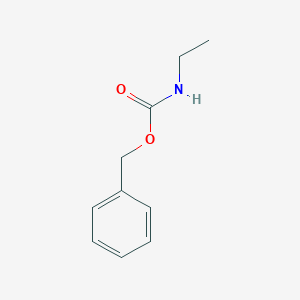

benzyl N-ethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPJFFOLNINEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495661 | |

| Record name | Benzyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65935-09-3 | |

| Record name | Benzyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Synthesis Guide: Benzyl N-ethylcarbamate

Executive Summary

Benzyl N-ethylcarbamate (CAS: 65935-09-3) is a structural isomer of the more common ethyl N-benzylcarbamate.[1] It serves as a specialized protected amine intermediate in organic synthesis, particularly where the benzyloxycarbonyl (Cbz) group is required for stability against acidic conditions but removable via hydrogenolysis (

This technical guide outlines the two most robust synthetic pathways for research and scale-up:

-

The Chloroformate Route (Primary): The reaction of benzyl chloroformate (Cbz-Cl) with ethylamine.[2] This is the "Gold Standard" for laboratory synthesis due to reagent availability and mild conditions.[2]

-

The Isocyanate Route (Secondary): The addition of benzyl alcohol to ethyl isocyanate.[2] This atom-economical route is preferred for industrial scale-up to avoid chloride waste, provided safety controls for isocyanates are in place.[2]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Benzyl N-ethylcarbamate |

| CAS Number | 65935-09-3 |

| Molecular Formula | |

| Molecular Weight | 179.22 g/mol |

| Structure | |

| Boiling Point | ~90°C at 50 Torr (Predicted) |

| Solubility | Soluble in DCM, EtOAc, THF, alcohols; Insoluble in water.[3][4] |

| Appearance | Colorless oil or low-melting solid (dependent on purity).[2] |

Critical Distinction: Do not confuse this target with Ethyl N-benzylcarbamate (CAS 2621-78-5), which is formed from ethyl chloroformate and benzylamine.[2] The physical properties and NMR spectra differ significantly.[2]

Retrosynthetic Analysis

The strategic disconnection of the carbamate linkage reveals two primary precursors. The choice depends on whether the nucleophile is the alcohol or the amine.[2]

Figure 1: Retrosynthetic disconnection showing the Chloroformate (Path A) and Isocyanate (Path B) strategies.[2]

Primary Protocol: The Chloroformate Route

Reaction:

This method uses Schotten-Baumann conditions (biphasic) or anhydrous organic conditions.[2] The anhydrous method is described below for higher purity and ease of workup.

Reagents & Safety[2][5]

-

Benzyl Chloroformate (Cbz-Cl): Lachrymator, corrosive.[2] Store in fridge. Degrades to release HCl.[2][5]

-

Ethylamine (2.0 M in THF): Flammable, volatile.[2] Preferred over aqueous solutions to simplify drying.[2]

-

Triethylamine (TEA) or DIPEA: Acid scavenger.[2]

-

Dichloromethane (DCM): Solvent.[2]

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

).[2][5] -

Solvation: Charge the flask with Ethylamine (2.0 M in THF, 1.2 equiv) and dry DCM (anhydrous) . Cool the mixture to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (1.5 equiv) . Note: Excess base is crucial to neutralize HCl and prevent amine salt precipitation which stalls the reaction.

-

Electrophile Addition: Dissolve Benzyl Chloroformate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).[2]

-

Quench: Add saturated

solution to quench unreacted Cbz-Cl.

Mechanistic Pathway

The nitrogen lone pair of ethylamine attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate.[2] The chloride ion is then eliminated, restoring the carbonyl.[2]

Figure 2: Nucleophilic acyl substitution mechanism.

Secondary Protocol: The Isocyanate Route

Reaction:

Reagents[2][5][6][7][8]

-

Ethyl Isocyanate: Highly toxic, volatile lachrymator.[2] Handle in a well-ventilated hood.[2]

-

Benzyl Alcohol: Nucleophile.[2]

-

DBTL (Dibutyltin dilaurate): Standard catalyst (0.1 mol%).[2] Alternatively, DMAP can be used.[2]

Procedure

-

Dissolve Benzyl Alcohol (1.0 equiv) in dry Toluene or DCM .

-

Add DBTL (1 drop) .

-

Add Ethyl Isocyanate (1.1 equiv) dropwise at RT.[2]

-

Heat to 60°C for 2 hours.

-

Concentrate in vacuo.[2] This route often yields pure product without extraction, requiring only high-vacuum removal of excess isocyanate/solvent.[2]

Purification & Validation (Self-Validating System)

The synthesis is only as good as the purification.[2] Since Cbz-Cl often contains Benzyl Alcohol (from hydrolysis), the workup must target this impurity.[2]

Workup Flowchart[2][5]

Figure 3: Standard workup protocol for carbamate synthesis.

Analytical Checkpoints

-

TLC:

in 20% EtOAc/Hexane.[2] Stain with PMA or Ninhydrin (weak).[2] UV active due to benzyl group.[2] -

NMR (

, 400 MHz, -

Troubleshooting: If the NMR shows a singlet at

4.6–4.7, you have residual Benzyl Alcohol .[2] This is difficult to remove by distillation due to boiling point overlap.[2] Use silica chromatography.[2][5]

References

-

Organic Chemistry Portal. (2023). Synthesis of Carbamates. Retrieved from [Link]

-

PubChem. (n.d.).[2] Benzyl N-ethylcarbamate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

- 1. 65935-09-3・benzyl N-ethylcarbamate・benzyl N-ethylcarbamate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Synthesis of 3-[(N-Carboalkoxy)ethylamino]-indazole-dione Derivatives and Their Biological Activities on Human Liver Carbonyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Ethyl N-Benzylcarbamate: A Technical Guide for Chemical Research and Development

This guide provides an in-depth exploration of Ethyl N-Benzylcarbamate, a versatile carbamate derivative increasingly recognized for its utility in synthetic and medicinal chemistry. Moving beyond a simple catalog of properties, this document elucidates the causal relationships behind its applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will delve into its core application as a synthetic intermediate, supported by detailed experimental protocols, and explore its theoretical potential in other domains of chemical research.

Introduction: Defining Ethyl N-Benzylcarbamate

Ethyl N-benzylcarbamate (CAS No. 2621-78-5) is an organic compound featuring a carbamate functional group where the nitrogen atom is substituted with a benzyl group, and the carbonylic oxygen is part of an ethyl ester.[1] This structure confers a unique combination of stability and reactivity, making it a valuable building block in organic synthesis.

While the broader class of carbamates is renowned for its role in creating amine protecting groups like Boc and Cbz, ethyl N-benzylcarbamate's primary documented application lies in its use as a modifiable scaffold for creating libraries of bioactive compounds.[2][3][4][5] Its synthesis is straightforward, and its structure allows for diverse modifications, particularly on the benzyl ring, to explore structure-activity relationships (SAR).

Physicochemical and Spectroscopic Data

A summary of the key properties of Ethyl N-Benzylcarbamate is provided below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl N-benzylcarbamate | [1] |

| Synonyms | Ethyl benzylcarbamate, Benzylurethane | [1][2] |

| CAS Number | 2621-78-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 42-44 °C | [2] |

| IR (ATR, ν, cm⁻¹) | 3328 (N-H), 1695 (C=O) | [2] |

| ¹H NMR (300 MHz, d-DMSO) | δ 7.69 (1H, t, NH), 7.31 (5H, m, Ar-H), 4.17 (2H, d, CH₂-Ph), 4.01 (2H, q, O-CH₂), 1.18 (3H, t, CH₃) | [2] |

Core Application: Intermediate for Bioactive Compound Synthesis

The most robustly documented use of ethyl N-benzylcarbamate is as a foundational intermediate in the synthesis of novel molecules with potential biological activity. Research into new ixodicides (agents that kill ticks) provides a compelling case study, demonstrating how this scaffold can be systematically modified to generate a library of compounds for screening.[2][3]

Rationale in Medicinal Chemistry

The carbamate linkage is a well-established pharmacophore present in numerous approved drugs. The strategy employed by researchers was to use the stable ethyl N-benzylcarbamate core and introduce various substituents onto the benzene ring of the benzyl group.[2][3] This allows for a systematic investigation of how different electronic and steric properties on the aromatic ring influence the molecule's ixodicidal activity. This approach is a cornerstone of modern medicinal chemistry for developing SAR and optimizing lead compounds.

General Synthesis Workflow

The synthesis of ethyl N-benzylcarbamate and its derivatives is typically achieved via a nucleophilic acyl substitution (amino-dehalogenation) reaction between a substituted benzylamine and ethyl chloroformate. The use of a moderately strong base like potassium carbonate is crucial for deprotonating the benzylamine hydrochloride salt that may form in situ, thereby facilitating the nucleophilic attack on the ethyl chloroformate.[2]

Caption: General workflow for synthesizing Ethyl N-Benzylcarbamate derivatives.

Experimental Protocol: Synthesis of Ethyl N-benzylcarbamate

This protocol is adapted from a peer-reviewed methodology for the synthesis of ethyl benzyl carbamates.[2]

Materials:

-

Benzylamine

-

Ethyl chloroformate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

n-Hexane

-

Ethyl Acetate

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (approx. 1.5-2.0 eq) to the solution.

-

Cooling: Cool the stirred suspension to a temperature between -10 °C and 0 °C using an appropriate cooling bath (e.g., ice-salt).

-

Reagent Addition: Slowly add a solution of ethyl chloroformate (1.0-1.1 eq) dropwise to the cold suspension. Maintain vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting benzylamine is consumed.

-

Work-up: Once the reaction is complete, remove the acetone solvent under reduced pressure (rotary evaporation).

-

Purification: The crude product is purified by recrystallization. A typical solvent system is n-hexane/acetone (95:5) or n-hexane/ethyl acetate.[2]

-

Characterization: The final product, a pale yellow solid, is dried and characterized by melting point, IR, and NMR spectroscopy to confirm its identity and purity.[2]

This robust methodology has been used to synthesize a variety of substituted ethyl N-benzylcarbamates with excellent yields, as summarized below.

| Benzylamine Substituent | Product Name | Yield (%) |

| None | Ethyl benzylcarbamate | 85 |

| 4-Fluoro | Ethyl 4-fluorobenzylcarbamate | 96.6 |

| 2-Chloro | Ethyl 2-chlorobenzylcarbamate | 86.3 |

| 2-Methoxy | Ethyl 2-methoxybenzylcarbamate | 92.6 |

| 3,5-bis(Trifluoromethyl) | Ethyl 3,5-bis(trifluoromethyl)benzylcarbamate | 96.4 |

| Data sourced from Hugo, V., et al. (2019).[2] |

Potential Research Applications: A Theoretical Outlook

While its role as a synthetic intermediate is well-established, the chemical structure of ethyl N-benzylcarbamate suggests potential applications in other areas of research. These are presented here based on established chemical principles and analogies to more common reagents.

As a Protecting Group for Amines

Causality: Carbamates are one of the most effective and widely used protecting groups for amines.[4][5] The lone pair of the nitrogen atom participates in resonance with the adjacent carbonyl group, significantly decreasing its nucleophilicity and basicity. This renders the protected amine unreactive towards many electrophiles and reagents used in subsequent synthetic steps.

The ethyl N-benzylcarbamate moiety could theoretically serve as a dual-purpose or specialty protecting group. The N-benzyl portion is itself a common protecting group, typically removed under reductive conditions (e.g., catalytic hydrogenation with Pd/C).[6][7][8]

Caption: Theoretical workflow for using the N-benzylcarbamate moiety as a protecting group.

Self-Validation: A key feature of a protecting group is its orthogonal removal. The N-benzyl bond is susceptible to hydrogenolysis, a condition that leaves many other functional groups (including other carbamates like Boc) intact. This suggests that an ethyl N-benzylcarbamoyl group could be selectively removed in the presence of other protecting groups, offering strategic advantages in a multi-step synthesis. However, it should be noted that specific protocols for the installation and removal of this particular group are not yet widely reported in the literature.

In Analytical Chemistry

Causality: In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable.[9] Polar functional groups like amines (-NH₂) can cause poor chromatographic peak shape and degradation. Derivatization is a process that chemically modifies these groups to improve their analytical behavior.[10][11]

Ethyl N-benzylcarbamate, due to its relative stability, molecular weight, and the presence of a benzene ring (which provides distinct mass spectral fragmentation patterns), has the characteristics of a potential internal standard . An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte.[12][13] Its structural similarity to other carbamates could make it an ideal standard for the analysis of related compounds in complex matrices.

Conclusion

Ethyl N-benzylcarbamate is a valuable and accessible chemical entity for research and development. Its primary, field-proven application is as a versatile intermediate for the synthesis of substituted carbamates, enabling the creation of compound libraries for screening in drug and agrochemical discovery.[2][3] While its utility as a formal protecting group or analytical standard is still theoretical, its structure is rooted in the sound chemical principles of well-established carbamate chemistry. This guide provides the necessary technical foundation, including a robust synthetic protocol, for researchers to confidently incorporate ethyl N-benzylcarbamate into their synthetic programs and explore its full potential.

References

- CN100349861C - Ethyl carbamate and its preparation method - Google Patents. (n.d.).

-

Hugo, V., Alejandro, H., María, V., María, R., Antonio, L., Guadalupe, P., Antonio, M., Fernando, A., Víctor, A., Diego, C., & Enrique, Á. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. doi: 10.4236/cc.2019.71001. Available from [Link]

- CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents. (n.d.).

-

de Souza, A. R. C., Pereira, G. P., da Silva, C. V., Zacca, J. J., & Augusti, R. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33, 10-17. Available from [Link]

-

Organic Syntheses, Coll. Vol. 2, p.276 (1943); Vol. 19, p.40 (1939). Available from [Link]

-

Renaut, P., et al. (1991). Ethyl N-[(benzyloxy)thiocarbonyl]carbamate. Acta Crystallographica Section C: Crystal Structure Communications, 47(10), 2232-2234. Available from [Link]

-

Benzyl carbamate - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Canas, B. J., & Jeleń, H. H. (1998). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. American Journal of Enology and Viticulture, 49(3), 297-300. Available from [Link]

-

PubChem. (n.d.). Ethyl benzylcarbamate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. Available from [Link]

-

CAS. (n.d.). Ethyl N-benzylcarbamate. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Muscalu, A. M., et al. (2011). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Chromatography A, 1218(3), 515-519. Available from [Link]

-

Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved February 7, 2026, from [Link]

-

OIV-MA-AS315-04 Ethyl carbamate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

-

Progress of N-Benzyl Removal - SIOC Journals. (n.d.). Retrieved February 7, 2026, from [Link]

-

De-protection of N-Benzyl groups - Sciencemadness Discussion Board. (2019). Retrieved February 7, 2026, from [Link]

- CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke - Google Patents. (n.d.).

-

Organic Chemistry. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Giraud, F., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 60(38), 8447-8454. Available from [Link]

-

Mȃz\u0103reanu, I., & Donescu, D. (2011). Derivatization Methods in GC and GC/MS. Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. Available from [Link]

-

Li, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10411-10420. Available from [Link]

-

NIST. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

- 1. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 3. scirp.org [scirp.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. sioc-journal.cn [sioc-journal.cn]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. oiv.int [oiv.int]

Technical Guide: Solubility Profile & Physicochemical Handling of Benzyl N-Ethylcarbamate

This guide serves as an in-depth technical resource for the solubility, physicochemical handling, and purification of Benzyl N-ethylcarbamate (CAS: 14311-66-1).

Executive Summary

Benzyl N-ethylcarbamate (C₁₀H₁₃NO₂) is a lipophilic carbamate ester widely used as an intermediate in organic synthesis and amine protection strategies. Unlike its primary analog (benzyl carbamate), the N-ethyl substitution significantly alters its crystal lattice energy, rendering it a viscous oil or low-melting solid at room temperature.

Understanding its solubility landscape is critical for three primary workflows:

-

Synthesis: Selecting reaction media that solubilize reactants while allowing product isolation.

-

Purification: Leveraging differential solubility for extraction or low-temperature crystallization.

-

Formulation: solubilizing the compound for biological assays or material applications.

Physicochemical Profile

Before addressing solubility, we must establish the physical state and thermodynamic properties that dictate dissolution behavior.

| Property | Value / Characteristic | Technical Insight |

| Structure | Ph-CH₂-O-C(=O)-NH-Et | Lipophilic Benzyl & Ethyl groups flank a polar carbamate core.[1] |

| Molecular Weight | 179.22 g/mol | Low MW facilitates rapid dissolution in organic solvents. |

| Physical State | Colorless to pale yellow oil (or low-melting solid) | Critical: Unlike Benzyl carbamate (MP ~87°C), the N-ethyl group disrupts intermolecular H-bonding, lowering the melting point significantly. |

| Boiling Point | ~90 °C at 50 Torr (Experimental) | Indicates volatility under high vacuum; purification via distillation is viable. |

| LogP (Predicted) | ~2.1 – 2.5 | Moderately lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 1 (NH) | Reduced donor capacity compared to primary carbamates. |

Solubility Landscape

The solubility of Benzyl N-ethylcarbamate follows the "Like Dissolves Like" principle, but with specific nuances due to its dual nature (polar core, non-polar periphery).

A. Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (100+ mg/mL) or running reactions.

-

Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polar carbamate linkage interacts well with DCM, while the lipophilic groups are fully accommodated.

-

Polar Aprotic (DMSO, DMF, Acetonitrile): High solubility. Ideal for nucleophilic substitution reactions where the carbamate acts as a substrate.

-

Esters & Ketones (Ethyl Acetate, Acetone): Good solubility. Ethyl Acetate is the standard solvent for extraction and chromatography (TLC Rf ~0.3–0.5 in Hex/EtOAc).

-

Aromatic Hydrocarbons (Toluene, Benzene): Soluble, especially at elevated temperatures. Often used for azeotropic drying or high-temperature derivatization.

B. Intermediate/Conditional Solvents

-

Alcohols (Methanol, Ethanol): Soluble. The compound forms hydrogen bonds with the solvent. However, in nucleophilic solvents like methanol, transesterification can occur under forcing conditions (high heat/acid/base), so use with caution during prolonged storage.

-

Ethers (THF, Diethyl Ether): Soluble. Useful for reactions involving hydrides (e.g., reduction to N-ethyl-N-benzylamine).

C. Anti-Solvents (Low Solubility)

These solvents are critical for purification (precipitation/crystallization) and biphasic extraction .

-

Water: Insoluble to sparingly soluble (<1 mg/mL). The hydrophobic benzyl and ethyl groups overwhelm the polar carbamate functionality.

-

Application: Use water to wash away inorganic salts or polar impurities from an organic solution of the carbamate.

-

-

Aliphatic Hydrocarbons (Hexane, Heptane, Cyclohexane): Low solubility at room temperature; moderate solubility at reflux.

-

Application: Hexane is the primary "anti-solvent" used to induce oiling-out or precipitation from Ethyl Acetate solutions.

-

Data Summary Table

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | Synthesis, Extraction |

| Polar Aprotic | DMSO, DMF | Excellent | Biological Assays, SN2 Reactions |

| Esters | Ethyl Acetate | Good | Chromatography, Extraction |

| Alcohols | Ethanol, Methanol | Good | Stock Solutions (Cold) |

| Aromatics | Toluene | Moderate/High | Reflux Reactions |

| Aliphatics | Hexane, Pentane | Poor | Purification (Anti-solvent) |

| Aqueous | Water, PBS | Insoluble | Washing / Quenching |

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Use this protocol to determine exact solubility limits for your specific batch/purity.

-

Preparation: Weigh 10 mg of Benzyl N-ethylcarbamate into a 1.5 mL clear glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear immediately.

-

Sparingly Soluble: Requires heating or prolonged sonication.

-

Insoluble: Phase separation (oil droplets) or solid residue persists after 1 mL total volume.

-

-

Validation: If clear, cool to 4°C for 1 hour. If precipitate/oil forms, the solubility is temperature-dependent (useful for recrystallization).

Protocol B: Purification via "Oiling Out" / Crystallization

Since the compound is often an oil, standard crystallization is difficult. This method uses a solvent/anti-solvent system to purify the oil.

-

Dissolution: Dissolve crude Benzyl N-ethylcarbamate in the minimum amount of Ethyl Acetate (or DCM) at room temperature.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (silica, salts).

-

Anti-Solvent Addition: Slowly add Cold Hexane (0°C) dropwise with vigorous stirring. Ratio target: 1:5 (Solvent:Anti-solvent).

-

Phase Separation:

-

The product will likely separate as a distinct, viscous oil at the bottom.

-

Note: If high purity is required, cool the mixture to -20°C (freezer). The oil may solidify into a waxy solid.

-

-

Isolation: Decant the supernatant (containing impurities). Re-dissolve the bottom oil layer in DCM and evaporate the solvent under high vacuum to yield purified product.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis, Purification, or Analysis).

Figure 2: Purification & Phase Separation Logic

Visualizing the behavior of the compound in biphasic systems.

Caption: Standard work-up and purification workflow leveraging the compound's lipophilicity and volatility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link](Note: Used as primary structural analog for solubility baseline).

-

Organic Syntheses (2005). Purification of Benzyl Carbamate Derivatives. Organic Syntheses, Coll. Vol. 10, p.188. Retrieved from [Link]

- Google Patents (1970).US3539618A - Oxamyl chloride substituted carbamates (Mentions Benzyl N-ethylcarbamate synthesis/reflux).

Sources

Benzyl N-ethylcarbamate: A Strategic Asset in Amine Protection for Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking of their reactivity to prevent undesired side reactions and ensure regioselectivity.[1][2] Carbamates have emerged as a highly effective class of protecting groups for amines, offering a balance of stability and facile cleavage under specific conditions.[3] Among these, the benzyloxycarbonyl (Cbz or Z) group, a type of benzyl carbamate, has a long and storied history in peptide synthesis due to its reliability.[4] This guide focuses on a valuable derivative, Benzyl N-ethylcarbamate, exploring its synthesis, application as a protecting group, and strategic deployment in the synthesis of complex molecular architectures relevant to drug development.

The Benzyl N-ethylcarbamate Protecting Group: Properties and Advantages

Benzyl N-ethylcarbamate provides a robust method for the protection of secondary amines. The presence of the N-ethyl group can subtly modify the steric and electronic properties of the carbamate compared to its unsubstituted counterpart, influencing its stability and reactivity profile. The core advantages of the Benzyl N-ethylcarbamate protecting group lie in its:

-

Broad Stability: It is stable to a wide range of non-reductive reaction conditions, including mildly acidic and basic environments, making it compatible with many synthetic transformations.[5]

-

Orthogonality: The Benzyl N-ethylcarbamate group is orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and base-labile fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4] This orthogonality is crucial in complex syntheses requiring sequential deprotection steps.

-

Mild Deprotection: Its removal is most commonly and cleanly achieved under mild catalytic hydrogenolysis conditions.[6] This method avoids the harsh acidic or basic conditions that can compromise sensitive functional groups within a molecule.

Synthesis and Introduction of the Benzyl N-ethylcarbamate Protecting Group

The introduction of the Benzyl N-ethylcarbamate protecting group onto a secondary amine is typically achieved through a nucleophilic substitution reaction.

Mechanism of Protection

The protection reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an activated benzyl carbamate precursor, most commonly benzyl chloroformate (Cbz-Cl). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Caption: Mechanism of amine protection using benzyl chloroformate.

Experimental Protocol: Protection of a Secondary Amine

This protocol describes a general procedure for the protection of a secondary amine with benzyl chloroformate.

Materials:

-

Secondary amine

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the secondary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (1.2 eq) to the solution and stir for 5-10 minutes.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure Benzyl N-ethylcarbamate protected amine.

Stability Profile of Benzyl N-ethylcarbamate

A key consideration in the selection of a protecting group is its stability under various reaction conditions. The Benzyl N-ethylcarbamate group exhibits broad stability, as summarized in the table below.

| Reagent/Condition | Stability | Notes |

| Strong Acids (e.g., TFA, conc. HCl) | Moderate to Labile | Can be cleaved under harsh acidic conditions, though generally more stable than Boc groups.[4] |

| Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable to strong aqueous bases. |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | The carbamate functionality is generally unreactive towards these nucleophiles. |

| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | The carbamate is resistant to oxidation. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Stable to hydride reducing agents. |

| Catalytic Hydrogenation (H₂, Pd/C) | Labile | This is the primary method for deprotection.[6] |

Deprotection of Benzyl N-ethylcarbamate

The removal of the Benzyl N-ethylcarbamate group is most effectively and mildly achieved through catalytic hydrogenolysis.

Mechanism of Deprotection by Catalytic Hydrogenolysis

The deprotection proceeds via the cleavage of the benzylic C-O bond by hydrogen gas on the surface of a palladium catalyst. The resulting unstable carbamic acid spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as byproducts.[6]

Caption: Mechanism of Benzyl N-ethylcarbamate deprotection via catalytic hydrogenolysis.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the Benzyl N-ethylcarbamate protecting group.

Materials:

-

Benzyl N-ethylcarbamate protected amine

-

Palladium on activated carbon (10% Pd/C)

-

Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve the protected amine in a suitable solvent in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Applications in Drug Development

The stability and orthogonal nature of the Benzyl N-ethylcarbamate protecting group make it a valuable tool in the synthesis of complex pharmaceutical agents. Its use allows for the selective manipulation of other functional groups within a molecule without affecting the protected amine.

One notable area of application is in the synthesis of HIV integrase inhibitors, where precise control of amine reactivity is essential for building the complex molecular architecture of these drugs.[7] The robustness of the benzyl carbamate linkage allows for multiple synthetic transformations to be carried out on other parts of the molecule before the final deprotection step to reveal the active amine.

Conclusion

Benzyl N-ethylcarbamate is a highly effective and versatile protecting group for secondary amines, offering a desirable combination of stability, orthogonality, and mild deprotection conditions. Its straightforward introduction and clean removal via catalytic hydrogenolysis make it a strategic choice for medicinal chemists and drug development professionals engaged in the synthesis of complex, multi-functional molecules. A thorough understanding of its properties and the application of the detailed protocols provided in this guide will empower researchers to leverage this protecting group to its full potential in advancing the frontiers of pharmaceutical innovation.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF BENZYL HYDROXYMETHYL CARBAMATE AND BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2002, 79, 219. Retrieved February 7, 2026, from [Link]

-

Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051-4054. Retrieved February 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved February 7, 2026, from [Link]

-

Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved February 7, 2026, from [Link]

-

Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 7, 2026, from [Link]

-

OC Chem. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Rogoza, A. (2015, March 26). How can I unprotect a secondary amine protected from ethyl carbamate?. ResearchGate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl benzylcarbamate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 7, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved February 7, 2026, from [Link]

Sources

- 1. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

The Cornerstone of Controlled Peptide Synthesis: A Technical Guide to the Benzyl Carbamate (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with precisely defined sequences is a fundamental pillar of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Prior to the 1930s, attempts to controllably link amino acids were often frustrated by uncontrolled polymerization, leading to complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably altered with the introduction of the benzyloxycarbonyl (or carboxybenzyl, Cbz, or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This pioneering work provided the first truly reliable method for the stepwise synthesis of peptides, thereby paving the way for the development of novel therapeutics, sophisticated research tools, and a profound understanding of biological processes.

The Strategic Imperative for Amine Protection in Peptide Synthesis

At its core, peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The primary challenge arises from the fact that each amino acid possesses both of these functional groups, creating the potential for undesirable side reactions, most notably self-polymerization. To enforce a specific sequence, the reactivity of the N-terminal amino group must be temporarily masked while the C-terminal carboxyl group is activated for coupling. This is the critical role of a protecting group.

Bergmann and Zervas introduced the Cbz group as a temporary "mask" for the amino group. By converting the reactive and nucleophilic amine into a significantly less reactive carbamate, they could selectively activate the carboxylic acid for peptide bond formation without the risk of self-polymerization.[1] The Cbz group proved to be an ideal candidate due to its stability under the conditions required for peptide coupling and, crucially, its susceptibility to removal under mild conditions that would not cleave the newly formed peptide bonds.[1]

The Chemistry of Cbz Protection: Mechanism and Protocol

The introduction of the Cbz group is typically achieved by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic reaction often referred to as the Schotten-Baumann reaction.[1] The base, such as sodium carbonate or sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction.[1]

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion yields the stable N-Cbz protected amino acid.[2]

Experimental Protocol: N-Cbz Protection of an Amino Acid

This protocol provides a general method for the N-protection of an amino acid using benzyl chloroformate.

Materials:

-

Amino Acid (e.g., Glycine) (1.0 equivalent)

-

1 M Aqueous Sodium Carbonate solution (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ice bath, beakers, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a flask cooled in an ice bath, dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.[1]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Quantitative Data on Cbz Protection

The efficiency of the Cbz protection reaction is a key factor in its widespread adoption. The following table summarizes representative yields for this transformation across various amines.

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

| Data compiled from representative procedures.[1] |

Properties and Stability of the Cbz Group

The success of the Cbz group is rooted in a combination of key characteristics:

-

Robust Stability: Cbz-protected amines are stable across a wide range of reaction conditions, including basic and mildly acidic media, which provides flexibility for subsequent synthetic steps.[1]

-

Ease of Introduction: The protection reaction with benzyl chloroformate is generally high-yielding and proceeds under mild conditions.[1]

-

Facile Removal: The Cbz group can be cleanly removed by catalytic hydrogenolysis or by treatment with strong acids like HBr in acetic acid. The hydrogenolysis method is particularly mild.[1]

-

Orthogonality: The unique cleavage conditions of the Cbz group (hydrogenolysis) make it orthogonal to other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a critical concept in modern multi-step organic synthesis, enabling the selective deprotection of one functional group in the presence of others.[1]

The Deprotection of Cbz: Releasing the Amine

The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenolysis. This method involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).

The mechanism of hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen. The reaction proceeds on the surface of the palladium catalyst, yielding the unstable carbamic acid, which spontaneously decarboxylates to give the free amine, along with toluene and carbon dioxide as byproducts.[2]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the standard procedure for the removal of a Cbz protecting group.

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stirrer, flask, filtration apparatus, rotary evaporator

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add the 10% palladium on carbon (Pd/C) catalyst.[1] Caution: The catalyst can be pyrophoric, especially when dry, and should be handled with care, ensuring it remains wet with solvent.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times to ensure an inert atmosphere.[1][3]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1][3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1][3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[1][3]

Quantitative Data on Cbz Deprotection

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| Cbz-Alanine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95 |

| Cbz-Phenylalanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95 |

| Cbz-Lys(Boc)-OH | H2 (1 atm), 10% Pd/C, MeOH, rt | ~98 |

| Data compiled from representative procedures. |

Alternative Deprotection Strategies and Side Reactions

While catalytic hydrogenolysis is the most common method for Cbz removal, alternative conditions can be employed, particularly when the substrate contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).

-

Acidic Conditions: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group.[4] This method is harsher than hydrogenolysis and may not be suitable for acid-sensitive substrates.

-

Nucleophilic Cleavage: Certain nucleophilic reagents can also be used for Cbz deprotection, offering an alternative for sensitive molecules.[5]

A potential side reaction during catalytic hydrogenolysis can occur if there is an insufficient source of hydrogen. This can lead to the formation of N-benzyl-protected tertiary amines.[4]

Visualizing the Workflow

The following diagrams illustrate the core processes of Cbz protection and deprotection in the context of peptide synthesis.

Caption: Cbz Protection of an Amino Acid.

Caption: Role of Cbz in a Dipeptide Synthesis Workflow.

Conclusion

The introduction of the benzyloxycarbonyl group was a watershed moment in the history of chemical synthesis. Its stability, ease of introduction, and mild, selective removal transformed peptide synthesis from an art of approximation into a precise science. While newer protecting groups have since been developed, the Cbz group remains a cornerstone of organic synthesis, a testament to the ingenuity of Bergmann and Zervas. Its principles of orthogonality and selective reactivity continue to inform the design of complex synthetic strategies for peptides and other multifaceted molecules in modern drug discovery and development.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Google Patents.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Synthesis of benzyl N-ethylcarbamate from benzyl chloroformate

Application Note: High-Yield Synthesis of Benzyl N-Ethylcarbamate (N-Cbz-Ethylamine)

Executive Summary

This application note details the synthesis of Benzyl N-ethylcarbamate (also known as N-Cbz-ethylamine) via the nucleophilic acyl substitution of benzyl chloroformate (Cbz-Cl) with ethylamine. The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in organic synthesis due to its stability towards acids and bases, and its clean removal via catalytic hydrogenolysis (

This guide provides two distinct protocols tailored to the source of the amine:

-

Method A (Schotten-Baumann): Ideal for aqueous ethylamine or large-scale synthesis.

-

Method B (Anhydrous): Ideal for ethylamine hydrochloride salt in organic media.

Scientific Background & Mechanism

The formation of the carbamate linkage proceeds via an addition-elimination mechanism. Benzyl chloroformate acts as a "hard" electrophile. Ethylamine, a primary amine, acts as the nucleophile.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of the ethylamine nitrogen attacks the carbonyl carbon of Cbz-Cl.

-

Tetrahedral Intermediate: A transient alkoxide intermediate is formed.

-

Elimination: The carbonyl reforms, expelling the chloride ion (

) as a good leaving group. -

Deprotonation: A base (NaOH or Triethylamine) scavenges the liberated proton to prevent the formation of unreactive ethylamine hydrochloride salt.

Reaction Scheme:

Visual Mechanism (Graphviz)

Figure 1: Mechanistic pathway for N-acylation of ethylamine with benzyl chloroformate.

Reagent Data & Safety Profile

Critical Safety Note:

-

Ethylamine is a gas at room temperature (BP 16.6°C). It is typically handled as a 70% aqueous solution or as a hydrochloride salt.[1] If using the free base, keep all solutions chilled (

). -

Benzyl Chloroformate (Cbz-Cl) is a lachrymator and corrosive. Handle strictly in a fume hood.

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv.[2] | Role |

| Ethylamine HCl | 81.54 | N/A (Solid) | 1.0 - 1.2 | Nucleophile Source |

| Ethylamine (70% aq) | 45.08 | 0.796 | 1.0 - 1.2 | Nucleophile Source |

| Benzyl Chloroformate | 170.59 | 1.195 | 1.0 | Electrophile |

| Triethylamine (TEA) | 101.19 | 0.726 | 2.0 - 2.5 | Organic Base |

| Sodium Hydroxide | 40.00 | N/A | 2.0 - 3.0 | Inorganic Base |

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Recommended for: 70% Aqueous Ethylamine or Ethylamine HCl salt.

Rationale: The biphasic system (Water/Dioxane or Water/THF) allows the use of inexpensive inorganic bases (NaOH/Na2CO3). The water absorbs the salt byproducts, while the product remains in the organic phase.

-

Setup: In a 250 mL round-bottom flask, dissolve Ethylamine Hydrochloride (1.63 g, 20 mmol) in Water (20 mL).

-

Basification: Add NaOH (10% aq) or

until pH is adjusted to ~9-10.-

Note: If using 70% aqueous ethylamine, simply dilute with water/dioxane (1:1).

-

-

Solvent: Add 1,4-Dioxane or THF (20 mL) to create a homogeneous or biphasic mixture.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Add Benzyl Chloroformate (3.41 g, 2.85 mL, 20 mmol) dropwise over 30 minutes via a syringe pump or addition funnel.

-

Control: Maintain temperature

to prevent hydrolysis of Cbz-Cl. -

pH Control: Simultaneously add NaOH solution to maintain pH > 9 if using a pH meter (optional but recommended for scale-up).

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Evaporate the volatile organic solvent (THF/Dioxane) under reduced pressure.

-

Extract the remaining aqueous residue with Ethyl Acetate (EtOAc) (

). -

Acid Wash: Wash combined organics with 1M HCl (

) to remove unreacted amine. -

Base Wash: Wash with sat.

( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

-

Method B: Anhydrous Conditions (DCM/TEA)

Recommended for: Ethylamine Hydrochloride salt where water exclusion is preferred.

Rationale: Uses an organic base (TEA or DIPEA) to liberate the free amine from the salt and scavenge HCl. DCM is an excellent solvent for the product.

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Suspension: Add Ethylamine Hydrochloride (1.63 g, 20 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (TEA) (5.06 g, 7.0 mL, 50 mmol).

-

Stoichiometry Note: 1 equiv frees the amine, 1 equiv scavenges HCl, 0.5 equiv excess ensures completion.

-

Observation: The mixture will become a slurry as

converts to

-

-

Cooling: Cool to 0°C .

-

Reaction: Add Benzyl Chloroformate (3.41 g, 2.85 mL, 20 mmol) dropwise.

-

Caution: Exothermic reaction.

-

-

Completion: Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (

) (Critical step to remove TEA and unreacted ethylamine). -

Wash with Brine (50 mL).[3]

-

Dry over

, filter, and concentrate.

-

Workflow Visualization

Figure 2: Operational workflow for isolation and purification.

Characterization & Expected Data

Physical Properties:

-

Appearance: Colorless oil or low-melting white solid (MP depends on purity, typically <30°C for short chain N-alkyl carbamates).

Spectroscopic Prediction (

| Shift ( | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | Multiplet (m) | 5H | Aromatic Phenyl protons ( |

| 5.10 | Singlet (s) | 2H | Benzylic methylene ( |

| 4.80 | Broad Singlet (br s) | 1H | Carbamate |

| 3.22 | Quintet/Quartet | 2H | Ethyl methylene ( |

| 1.15 | Triplet (t) | 3H | Ethyl methyl ( |

IR Spectroscopy:

-

Carbonyl (C=O): Strong band at ~1690–1710

(Carbamate stretch). -

NH Stretch: ~3300–3400

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Cbz-Cl | Ensure temperature is kept < 5°C during addition. Ensure solvent is not too alkaline (pH > 12 hydrolyzes Cbz-Cl). |

| Oily Impurities | Benzyl Alcohol formation | Cbz-Cl degrades to Benzyl Alcohol. Ensure thorough wash with Hexanes or purify via column chromatography (Hex/EtOAc). |

| Solid Precipitate in Rxn | Amine Salts | In Method B, TEA-HCl precipitates. This is normal. Filter off or dissolve during aqueous workup. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[4][6] (Standard text for Cbz protection protocols).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic acyl substitution).

- Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.

-

PubChem Compound Summary. (2023). Benzyl carbamate.[4][5][7][8][9] National Center for Biotechnology Information. Retrieved from [Link]

-

Org. Synth. (1943). Benzyl Carbamate Synthesis. Organic Syntheses, Coll. Vol. 2, p.59. Retrieved from [Link] (Foundational protocol adapted for ethyl derivative).

Sources

- 1. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylamine | 75-04-7 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 8. Benzyl Carbamate | 621-84-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Deprotection of Benzyl N-Ethylcarbamate

Executive Summary

This guide details the deprotection of Benzyl N-ethylcarbamate (Cbz-N-Et) to yield ethylamine .[1] While the cleavage of the Carbobenzyloxy (Cbz/Z) group is a standard transformation, this specific substrate presents a critical physical challenge: product volatility .

The free base product, ethylamine (

This application note provides two modified protocols designed to isolate the product as a stable salt (Hydrochloride or Hydrobromide), ensuring high recovery and purity.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Cbz group is cleaved primarily via catalytic hydrogenolysis or acidolysis .[1][2]

The Volatility Trap

-

Substrate: Benzyl N-ethylcarbamate (Solid/Oil, non-volatile).[1]

-

Reaction:

[1] -

Product: Ethylamine (Gas/Volatile Liquid, bp 16.6 °C).[1]

Critical Directive: Do NOT perform a basic workup or rotary evaporation on the free base.[1] The protocol must trap the amine as a non-volatile salt immediately upon formation.[1]

Mechanism of Action (Hydrogenolysis)

The reaction proceeds on the surface of the Palladium catalyst.[1]

-

Adsorption: The Cbz carbonyl and alkene coordinate to the Pd surface.[1]

-

Hydrogenation:

is adsorbed; the benzylic C-O bond is cleaved.[1] -

Decarboxylation: The resulting carbamic acid is unstable and spontaneously loses

to release the amine.[1][3]

Figure 1: Mechanistic pathway of Cbz hydrogenolysis on Palladium.[4]

Method A: Catalytic Hydrogenolysis (The "Trap" Method)

Best for: Scalable synthesis, clean impurity profile, sulfur-free substrates. Safety: Pd/C is pyrophoric.[1][5] Handle under inert gas.[1]

Materials

-

Substrate: Benzyl N-ethylcarbamate (1.0 equiv)

-

Catalyst: 10% Pd/C (wet support preferred to reduce fire risk, 10 wt% loading)

-

Trapping Agent: 1.25 M HCl in Methanol OR 4M HCl in Dioxane.[1]

-

Hydrogen Source:

Balloon (1 atm) or Hydrogenator (30-50 psi).

Protocol Steps

-

Catalyst Preparation:

-

Dissolution:

-

Dissolve Benzyl N-ethylcarbamate in MeOH (0.1 M concentration).

-

Add this solution carefully to the catalyst flask.[1]

-

-

Acid Addition (The Critical Step):

-

Add 1.1 equivalents of HCl (e.g., HCl in MeOH) directly to the reaction mixture.

-

Why? This converts the forming ethylamine immediately into Ethylamine Hydrochloride (

), which is a solid (mp 108 °C) and non-volatile.

-

-

Hydrogenation:

-

Monitoring:

-

Workup:

Method B: Acidolysis (HBr/AcOH)

Best for: Substrates sensitive to reduction (e.g., containing alkenes/alkynes) or if Pd poisoning is observed (sulfur).[1]

Materials

-

Reagent: 33% Hydrobromic Acid (HBr) in Glacial Acetic Acid.[1]

-

Solvent: None (Reagent acts as solvent) or Dichloromethane (DCM).[1]

-

Precipitation Solvent: Diethyl Ether (

) or MTBE.[1]

Protocol Steps

-

Setup:

-

Place Benzyl N-ethylcarbamate in a flask equipped with a drying tube (moisture sensitive).[1]

-

-

Addition:

-

Reaction:

-

Stir for 1–3 hours.

-

Note: This generates Benzyl Bromide (

) as a byproduct (lachrymator).[1] Handle in a fume hood.

-

-

Isolation (Precipitation):

-

Filtration:

Decision Matrix & Troubleshooting

Use this workflow to select the correct protocol and avoid yield loss.

Figure 2: Decision matrix for selecting the deprotection route based on substrate complexity.

Comparative Data

| Feature | Method A: Hydrogenation | Method B: Acidolysis |

| Reagents | 33% HBr in AcOH | |

| Conditions | Neutral/Mild (until HCl add) | Strongly Acidic |

| Byproducts | Toluene, | Benzyl Bromide (Lachrymator) |

| Product Form | Hydrochloride Salt | Hydrobromide Salt |

| Selectivity | Cleaves Cbz, reduces alkenes | Cleaves Cbz, Boc, tBu esters |

| Suitability | General Purpose | Poison-prone substrates |

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][6] (The definitive guide on protecting group stability and removal).

-

[1]

-

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic foundations of hydrogenolysis).

-

[1]

-

-

Organic Chemistry Portal. (n.d.).[1] Protecting Groups: Cbz-Protective Group. (Comprehensive database of Cbz removal conditions).

-

BenchChem. (2025).[1][2] Protocols for the Removal of the Cbz Protecting Group. (Specific industrial protocols for carbamate cleavage).

-

Sigma-Aldrich (Merck). (n.d.).[1] Palladium on Carbon Handling & Safety. (Safety data regarding pyrophoric nature of dry Pd/C).

Sources

- 1. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

The Synthesis of N-Ethyl-Peptides via Solid-Phase Peptide Synthesis: A Hypothetical Protocol Involving Benzyl N-ethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Promise of N-Alkylated Peptides

N-alkylation, particularly N-methylation and N-ethylation, of peptide backbones is a critical modification in medicinal chemistry. This alteration introduces conformational constraints, enhances metabolic stability by reducing susceptibility to enzymatic degradation, and can fine-tune receptor binding affinity and selectivity. However, the synthesis of N-alkylated peptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The increased steric hindrance of the N-alkylated amino acid slows down coupling reactions, often leading to incomplete reactions and the formation of deletion sequences.[1]

While direct on-resin N-alkylation methods exist, such as reductive amination, an alternative strategy involves the synthesis of N-alkylated amino acid monomers prior to their incorporation into the peptide chain. This pre-synthesis approach can offer better control over the final product's purity.

This document outlines a detailed, albeit hypothetical , protocol for the use of Benzyl N-ethylcarbamate as a precursor for the synthesis of Fmoc-protected N-ethylated amino acids and their subsequent use in SPPS. It is important to note that Benzyl N-ethylcarbamate is not a standard, commercially available reagent for this purpose in established SPPS methodologies. The following protocols are based on established principles of organic and peptide chemistry to illustrate a potential synthetic route.

Part 1: Hypothetical Synthesis of Fmoc-N-ethyl-amino Acids from a Benzyl N-ethylcarbamate Precursor

The core of this hypothetical application lies in the use of Benzyl N-ethylcarbamate to generate an "ethyl-amine" equivalent that can be used to alkylate a suitable amino acid derivative. The benzyl carbamate (Cbz) group is a well-established protecting group for amines, removable under conditions such as catalytic hydrogenation.[2][3]

Diagram 1: Proposed Reaction Scheme for Fmoc-N-ethyl-glycine Synthesis

Caption: Hypothetical synthesis of Fmoc-N-ethyl-glycine.

Protocol 1: Synthesis of Fmoc-N-ethyl-glycine

Materials:

-

Benzyl N-ethylcarbamate

-

Glycine tert-butyl ester hydrochloride (H-Gly-O-tBu·HCl)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen source

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Procedure:

-

Generation of Ethylamine (in situ):

-

Dissolve Benzyl N-ethylcarbamate in methanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (H2 balloon or Parr shaker) until the Cbz group is fully cleaved (monitored by TLC).

-

Caution: Handle Pd/C and hydrogen gas with care.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate under reduced pressure to obtain crude ethylamine.

-

-

Reductive Amination for N-Ethylation:

-

Dissolve H-Gly-O-tBu·HCl in DCM and add one equivalent of DIPEA to neutralize the salt.

-

Add the crude ethylamine from the previous step.

-

Add acetaldehyde (1.2 equivalents) and stir for 1 hour at room temperature.

-

Add STAB (1.5 equivalents) portion-wise and stir overnight.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield crude N-ethyl-Gly-O-tBu.

-

-

Fmoc Protection:

-

Dissolve the crude N-ethyl-Gly-O-tBu in DMF.

-

Add Fmoc-OSu (1.1 equivalents) and DIPEA (1.2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate. Purify by column chromatography to obtain Fmoc-N-ethyl-Gly-O-tBu.

-

-

Final Deprotection:

-

Dissolve the purified Fmoc-N-ethyl-Gly-O-tBu in a solution of 95% TFA in water.

-

Stir for 2 hours at room temperature.

-

Remove the TFA under reduced pressure and precipitate the product by adding cold diethyl ether.

-

Collect the solid by filtration and dry under vacuum to yield Fmoc-N-ethyl-Gly-OH.

-

Part 2: Incorporation of Fmoc-N-ethyl-amino Acids in SPPS

The successful incorporation of N-ethylated amino acids into a growing peptide chain requires optimized coupling conditions to overcome steric hindrance.

Table 1: Recommended Coupling Reagents for N-ethylated Amino Acids

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium/Aminium Salt | Highly efficient for hindered couplings with rapid reaction times and low racemization risk. |

| HBTU | Uronium/Aminium Salt | A cost-effective alternative to HATU, also effective for sterically hindered couplings. |

| PyBOP | Phosphonium Salt | Strong coupling agent, particularly useful for difficult sequences. |

Diagram 2: SPPS Cycle for Incorporating an N-ethylated Amino Acid

Caption: SPPS cycle for N-ethylated amino acid incorporation.

Protocol 2: SPPS of a Peptide Containing an N-ethylated Amino Acid

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-N-ethyl-amino acid (from Protocol 1)

-

20% Piperidine in DMF (v/v)

-

HATU

-

DIPEA

-

DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat with a fresh portion of the deprotection solution for 10 minutes.

-

Wash the resin thoroughly with DMF (x5) and DCM (x3).

-

-

Coupling of Standard Amino Acid:

-

Pre-activate a solution of the standard Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the pre-activated solution to the resin and shake for 1 hour.

-

Wash the resin with DMF (x5) and DCM (x3).

-

-

Coupling of Fmoc-N-ethyl-amino Acid:

-

Pre-activate a solution of the Fmoc-N-ethyl-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

-

Add the pre-activated solution to the resin and shake for 2-4 hours. A longer coupling time is generally required.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Wash the resin with DMF (x5) and DCM (x3).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Conclusion and Future Perspectives

The synthesis of N-ethylated peptides is a valuable tool for peptide drug discovery. While Benzyl N-ethylcarbamate is not a conventional reagent in SPPS, this guide presents a hypothetical framework for its potential use as a precursor for the required N-ethylated amino acid monomers. The successful implementation of such a strategy would depend on the optimization of the N-ethylation reaction and the subsequent coupling steps in SPPS. As the demand for modified peptides grows, the exploration of novel synthetic routes and reagents will continue to be a driving force in the field.

References

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

ACS Publications. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. [Link]

Sources

Application Note: Structural Elucidation of Benzyl N-Ethylcarbamate using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in chemical and pharmaceutical research.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of benzyl N-ethylcarbamate, a compound featuring the versatile carbamate functional group. We present a detailed interpretation of its spectral features, underpinned by the fundamental principles of chemical shifts and spin-spin coupling. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results for researchers and drug development professionals.

Introduction and Theoretical Framework

Benzyl N-ethylcarbamate serves as a key structural motif and intermediate in various areas of organic synthesis. The carbamate linkage is a cornerstone of many pharmaceuticals and agrochemicals, making the precise characterization of such molecules critical for quality control, reaction monitoring, and regulatory submission. NMR spectroscopy provides unparalleled insight into the electronic and steric environment of each atom within the molecule, confirming identity and purity.

The structure of benzyl N-ethylcarbamate contains several distinct proton and carbon environments, which give rise to a predictable and interpretable set of signals in its NMR spectra. The key to accurate spectral assignment lies in understanding how the electronegativity of adjacent oxygen and nitrogen atoms, the aromaticity of the phenyl group, and the spin-spin coupling between neighboring, non-equivalent protons influence the final spectrum.

Molecular Structure and Atom Numbering

To facilitate a clear and logical spectral assignment, the atoms in benzyl N-ethylcarbamate are numbered as shown below. The molecule possesses seven unique carbon environments and six distinct proton environments, predicting seven signals in the ¹³C NMR spectrum and six signals in the ¹H NMR spectrum.

Figure 1: Structure and atom numbering scheme for benzyl N-ethylcarbamate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show six distinct signals. The chemical shift (δ) of each proton is primarily influenced by its local electronic environment, while the splitting pattern (multiplicity) is determined by the number of adjacent non-equivalent protons (n+1 rule).

-